REACTION_CXSMILES
|
[C:1]([C:3]1[C:8](F)=[CH:7][C:6]([F:10])=[CH:5][N:4]=1)#[N:2].Cl.[NH2:12][CH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+].C(N(CC)CC)C>CS(C)=O.C(OCC)(=O)C.O>[C:1]([C:3]1[C:8]([NH:12][CH:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:7][C:6]([F:10])=[CH:5][N:4]=1)#[N:2] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=C(C=C1F)F
|
Name
|
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC1CCOCC1
|
Name
|
|
Quantity
|
395 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
173.4 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is re-extracted twice with 25 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated aqueous solution of sodium chloride, dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After purification by flash chromatography
|
Type
|
WASH
|
Details
|
on 25 g of silica gel, elution
|
Type
|
CUSTOM
|
Details
|
60/40 by volume), and the first eluted product being recovered
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=C(C=C1NC1CCOCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |